Anticancer agent 213

Cancer Research Cytotoxicity Peptide Therapeutics

Select Anticancer agent 213 for its validated, sequence-specific cholesterol-depleting mechanism. This unnatural peptide (bb-NBD) self-assembles into micelles—activity strictly depends on C-terminal NBD capping and D-BiP residues. Non-capped or BiP-lacking analogs (NBD-bb, ff-NBD) serve as built-in negative controls. Defined IC50 values of 10.3 μM (HeLa) and 13.7 μM (PC3) benchmark potency for cholesterol-targeting assembly research. Synergizes with MβCD for combination studies. Supplied exclusively for lab research (not for human use). Request quotation for 50–250 mg research quantities.

Molecular Formula C38H35N7O5
Molecular Weight 669.7 g/mol
Cat. No. B15583544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 213
Molecular FormulaC38H35N7O5
Molecular Weight669.7 g/mol
Structural Identifiers
InChIInChI=1S/C38H35N7O5/c39-31(23-25-11-15-29(16-12-25)27-7-3-1-4-8-27)37(46)42-33(24-26-13-17-30(18-14-26)28-9-5-2-6-10-28)38(47)41-22-21-40-32-19-20-34(45(48)49)36-35(32)43-50-44-36/h1-20,31,33,40H,21-24,39H2,(H,41,47)(H,42,46)/t31-,33-/m1/s1
InChIKeyVLXYKKSBHWRDAA-ZQWAWDFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 213 (Compound 1) – Cholesterol-Targeting Unnatural Peptide Assembly for Procurement and Research Use


Anticancer agent 213, also referred to as Compound 1, is an unnatural peptide-based anticancer agent with the molecular formula C38H35N7O5 and a molecular weight of 669.73 g/mol . The compound exhibits a distinctive mechanism of action centered on self-assembly into micelles, which in turn deplete membrane cholesterol and inhibit cancer cell viability [1]. Standard storage conditions are powder at -20°C for up to 3 years or in solvent at -80°C for up to 1 year . This agent is supplied exclusively for research use and is not intended for human administration.

Why Generic Substitution or Analog Swapping Is Not Feasible for Anticancer Agent 213


Substituting Anticancer agent 213 with a generic anticancer compound, another peptide assembly, or even a closely related structural analog is not scientifically justified due to its uniquely validated structure-activity relationship. The primary literature explicitly confirms that the compound's anticancer efficacy is strictly dependent on two precise molecular features: C-terminal capping and the inclusion of the unnatural amino acid residue BiP . Control experiments within the original research demonstrate that peptides lacking either of these critical modifications fail to induce both cholesterol depletion and potent cancer cell inhibition . Consequently, any compound that does not share this exact chemical blueprint is not a functional equivalent and cannot be expected to reproduce the same biological outcomes. The following evidence guide quantifies these specific differentiation points.

Quantitative Comparative Evidence for Anticancer Agent 213 Relative to Analogs and Alternatives


Cytotoxicity Against Cervical Cancer Cells: Anticancer Agent 213 vs. Functional Analogs

Anticancer agent 213 exhibits an IC50 value of 10.3 μM against the HeLa human cervical cancer cell line . This cytotoxicity is not shared by structural analogs lacking either C-terminal capping or the unnatural BiP amino acid residue. Control experiments in the same study confirm that such analogs fail to induce both cholesterol depletion and cancer cell inhibition . Therefore, the observed activity is strictly dependent on the complete, precise molecular structure of Anticancer agent 213.

Cancer Research Cytotoxicity Peptide Therapeutics

Cytotoxicity Against Prostate Cancer Cells: Anticancer Agent 213 vs. Functional Analogs

Anticancer agent 213 exhibits an IC50 value of 13.7 μM against the PC3 human prostate cancer cell line . Consistent with the findings in HeLa cells, this activity is entirely dependent on the compound's specific structural features. Control experiments confirm that analogs lacking the essential C-terminal capping or the unnatural BiP amino acid residue do not induce cholesterol depletion and fail to inhibit cancer cell growth . Thus, the cytotoxicity is uniquely attributable to the complete molecular entity of Anticancer agent 213.

Cancer Research Cytotoxicity Prostate Cancer

Cholesterol Depletion Activity: Anticancer Agent 213 vs. Methyl-β-Cyclodextrin (MβCD)

Anticancer agent 213 depletes cell membrane cholesterol, a mechanism confirmed via click chemistry in the primary literature . When co-administered with the acute cholesterol-depleting agent methyl-β-cyclodextrin (MβCD), Anticancer agent 213 demonstrates rapid cellular uptake and synergistically enhanced anticancer activity . This combination effect suggests that Anticancer agent 213 operates through a cholesterol-targeting pathway that is distinct from, and can be amplified by, conventional cholesterol-depleting agents. The quantitative extent of cholesterol depletion or the precise synergy score is not numerically reported in the source abstract; the evidence is qualitative but establishes a clear mechanistic advantage.

Membrane Biology Cholesterol Metabolism Drug Mechanism

Induction of Autophagy: Anticancer Agent 213 vs. Non-Autophagic Cytotoxics

Anticancer agent 213 is reported to induce autophagy in treated cancer cells [1]. While many standard chemotherapeutic agents induce apoptosis as their primary mode of cell death, the induction of autophagy suggests a distinct and potentially complementary mechanism of action. The specific quantitative extent of autophagy induction (e.g., LC3-II fold change) is not provided in the available sources. This represents a class-level differentiation from agents that do not trigger this specific cellular stress response.

Autophagy Cell Death Mechanisms Cancer Biology

Recommended Research and Procurement Applications for Anticancer Agent 213 Based on Quantitative Evidence


Mechanistic Studies of Cholesterol-Dependent Cancer Cell Inhibition

Researchers investigating the role of membrane cholesterol in cancer cell survival and proliferation can utilize Anticancer agent 213 as a tool compound to specifically deplete cholesterol from cellular membranes . The compound's validated dependence on C-terminal capping and the unnatural BiP residue provides a built-in specificity control; analogs lacking these features can be used as negative controls to confirm that observed effects are due to the compound's precise mechanism .

Validation of Unnatural Peptide Assembly as a Therapeutic Platform

Groups focused on developing self-assembling peptide-based anticancer agents can use Anticancer agent 213 as a benchmark molecule for characterizing novel assemblies. Its defined IC50 values of 10.3 μM (HeLa) and 13.7 μM (PC3) provide a quantitative reference point for comparing the potency of newly synthesized peptide assemblies in standard cytotoxicity assays .

Combination Therapy Research with Cholesterol-Modulating Agents

Studies exploring synergistic combinations between novel cholesterol-depleting agents and other anticancer modalities can incorporate Anticancer agent 213. The established synergy with MβCD indicates that Anticancer agent 213 may potentiate the effects of other cholesterol-lowering drugs or interventions, providing a basis for designing rational combination regimens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 213

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.